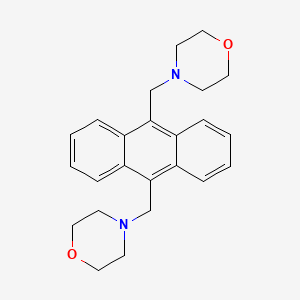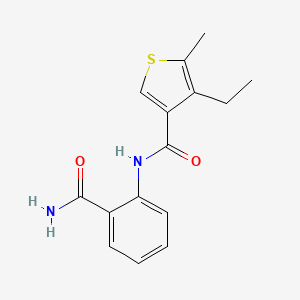
N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is an aromatic amide.
Scientific Research Applications
Antibacterial Properties
A study revealed that thiophene-carboxamide analogues exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds, including variants of the N-(2-carbamoylphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide structure, showed promising results in both agar-in-well diffusion and broth micro dilution methods, indicating their potential as antibacterial agents (Habila et al., 2015).
Anti-inflammatory and Antagonist Properties
Research has identified certain N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as potent and selective small molecule ETA receptor antagonists. These compounds, closely related to this compound, have shown effectiveness in structural modifications, indicating their utility in developing anti-inflammatory drugs (Wu et al., 1997).
Antifungal and Antibacterial Activities
Thiophene-3-carboxamide derivatives have been identified to possess antibacterial and antifungal activities. These derivatives, similar in structure to this compound, show potential in treating infections caused by various bacterial and fungal strains (Vasu et al., 2003).
Anticancer Activity
Research on 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide derivatives, closely related to the target compound, has demonstrated promising results in inhibiting various cancer cell lines. These studies suggest the potential of thiophene-based compounds in the development of new anticancer drugs (Atta & Abdel‐Latif, 2021).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of various thiophene-carboxamide derivatives. These studies provide valuable insights into the molecular structure and stability of these compounds, which is crucial for their potential application in pharmaceuticals (Prabhuswamy et al., 2016).
properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-10-9(2)20-8-12(10)15(19)17-13-7-5-4-6-11(13)14(16)18/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
InChI Key |
LGZNBPWXFGDHNY-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
solubility |
3.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
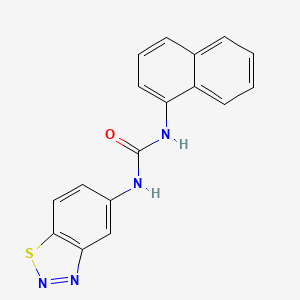
![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)
![4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B1222339.png)
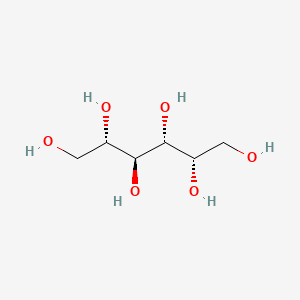
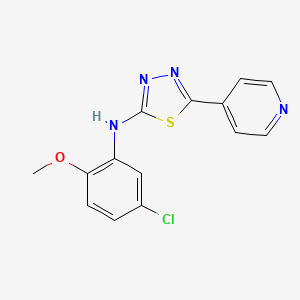
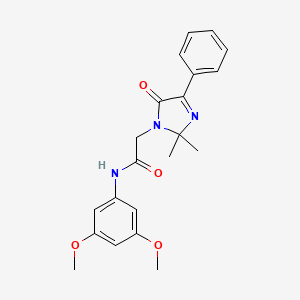
![4-(difluoromethoxy)-N-[5-[[4-(difluoromethylthio)phenyl]methyl]-2-thiazolyl]benzamide](/img/structure/B1222347.png)
![2,4-Difluorobenzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1222349.png)
![4-(1H-indol-3-yl)butanoic acid [2-(4-amino-1,3-dimethyl-2,6-dioxo-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1222350.png)
![3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222352.png)


